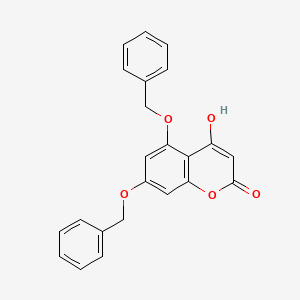
5,7-Bis(benzyloxy)-4-hydroxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Bis(benzyloxy)-4-hydroxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a coumarin core with benzyloxy groups at the 5 and 7 positions and a hydroxyl group at the 4 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(benzyloxy)-4-hydroxycoumarin typically involves the condensation of 2-hydroxy-4,6-bis(benzyloxy)acetophenone with appropriate aldehydes, followed by cyclization and oxidation steps . The reaction conditions often include the use of organic solvents such as dichloromethane, ethyl acetate, and methanol, and may require catalysts or reagents like sodium hydroxide or potassium carbonate .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing techniques such as high-pressure liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Bis(benzyloxy)-4-hydroxycoumarin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4 position can be oxidized to form quinone derivatives.
Reduction: The benzyloxy groups can be reduced to yield the corresponding phenolic compounds.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce phenolic compounds .
Aplicaciones Científicas De Investigación
5,7-Bis(benzyloxy)-4-hydroxycoumarin has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,7-Bis(benzyloxy)-4-hydroxycoumarin involves its interaction with various molecular targets. The hydroxyl group at the 4 position can form hydrogen bonds with biological molecules, while the benzyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes . These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Schiff base-7-benzyloxy-coumarins: These compounds have similar structures but with Schiff base modifications, which can enhance their antioxidant activities.
5,7-Bis(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one: This compound has additional benzyloxy groups, which can influence its biological activity and solubility.
Uniqueness
5,7-Bis(benzyloxy)-4-hydroxycoumarin is unique due to its specific substitution pattern, which provides a balance of hydrophilic and lipophilic properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C23H18O5 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
4-hydroxy-5,7-bis(phenylmethoxy)chromen-2-one |
InChI |
InChI=1S/C23H18O5/c24-19-13-22(25)28-21-12-18(26-14-16-7-3-1-4-8-16)11-20(23(19)21)27-15-17-9-5-2-6-10-17/h1-13,24H,14-15H2 |
Clave InChI |
PQYBXPOSPMIPTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C(=CC(=O)O3)O)C(=C2)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


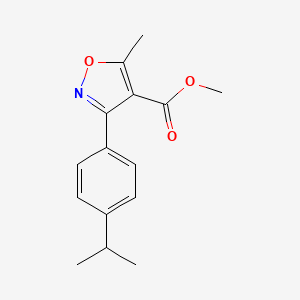
![4-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15337347.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15337354.png)
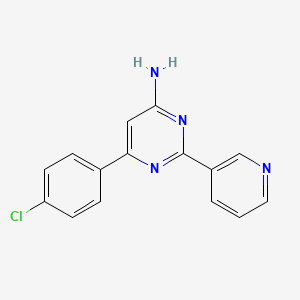
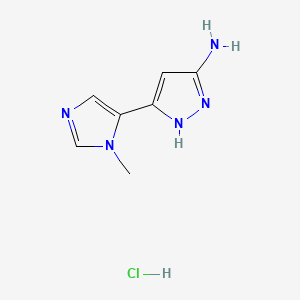
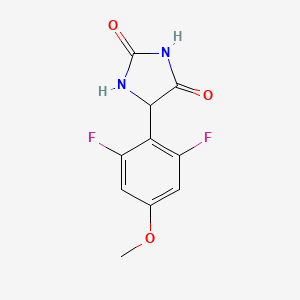
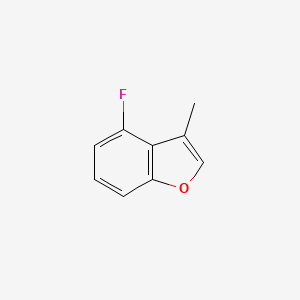
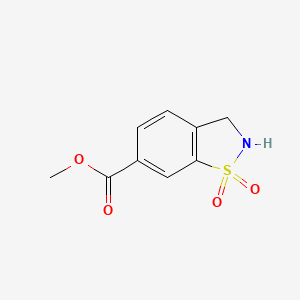
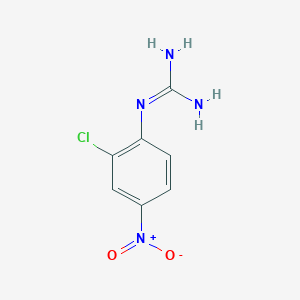
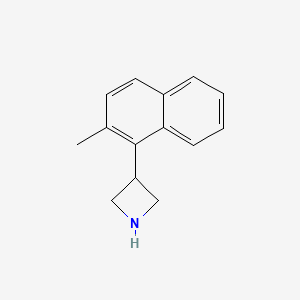
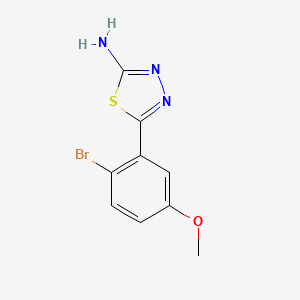
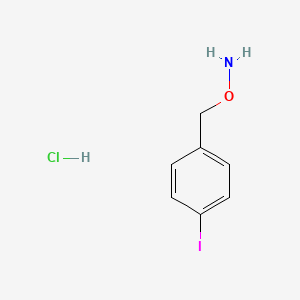
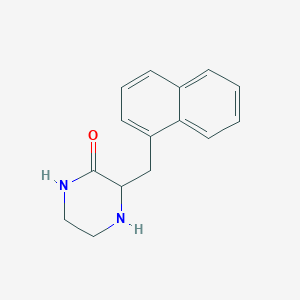
![5-Amino-2-hydroxy-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B15337445.png)
